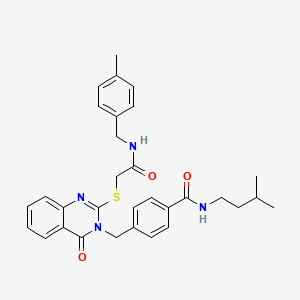

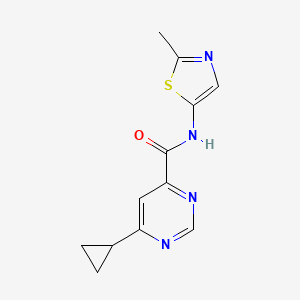

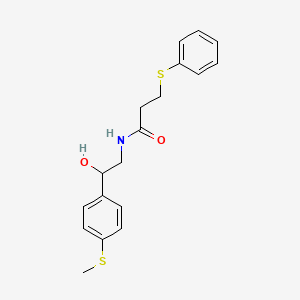

![molecular formula C19H19N3O2S B2568695 2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 941965-84-0](/img/structure/B2568695.png)

2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide” belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines . These are polycyclic aromatic compounds containing a pyrido[1,2-a]pyrimidine moiety, which consists of a pyridine ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of a similar compound, 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been analyzed using crystallographic methods . The compound crystallized in the Triclinic crystal system with space group P1 . The π-π interactions were observed between the asymmetric molecules .Scientific Research Applications

Synthesis of 1,3,4-Oxadiazoles

This compound can be used in the synthesis of 1,3,4-oxadiazoles . These derivatives have been synthesized by reacting pyridine derivative with various aromatic carboxylic acids . The synthesized compounds were tested for in-vitro antibacterial and antifungal activity .

Anticancer Agents

Amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones, which can be synthesized from this compound, have shown good anticancer activity against different human cancer cell lines . In particular, pyrrolidine-derived imidazo[1,2-a]pyrimidine showed excellent anticancer activity against HeLa cell line .

Antimicrobial Activity

The compound has shown potential in antimicrobial applications. The synthesized compounds were tested for in-vitro antibacterial (against Escherichia coli, Bacillus subtilis, Staphylococcus aureus) and antifungal activity (against Aspergillus niger) .

C-3 Chalcogenation

The compound can be used in the C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Crystallographic Structure Analysis

The compound can be used in crystallographic structure analysis . The title compound, 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one crystallized in the Triclinic crystal system with space group P1 .

Palladium-catalyzed Direct Alkenylation

The compound can be used in palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones . This method provides an easy access to functionalized new 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives .

Mechanism of Action

Target of Action

Similar compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets, leading to changes that result in anticancer activity .

Biochemical Pathways

Compounds with similar structures have been associated with anticancer activity, suggesting they may affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have demonstrated good to moderate anticancer activity against various cancer cell lines .

properties

IUPAC Name |

2-benzylsulfanyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-8-9-16-20-14(2)18(19(24)22(16)10-13)21-17(23)12-25-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLCUAGKLMDIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)CSCC3=CC=CC=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

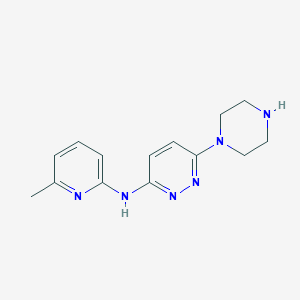

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)

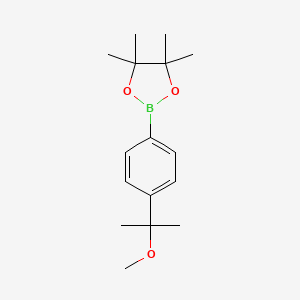

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)

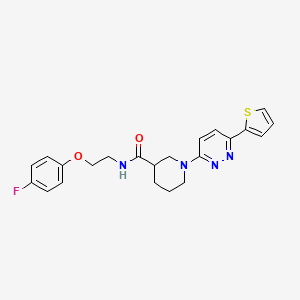

![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide](/img/structure/B2568617.png)

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)